molecular formula C8H16ClNO2 B1395152 4-Piperidinylmethyl acetate hydrochloride CAS No. 184042-50-0

4-Piperidinylmethyl acetate hydrochloride

Cat. No.: B1395152
CAS No.: 184042-50-0
M. Wt: 193.67 g/mol
InChI Key: WDWKKUOFGNRRBR-UHFFFAOYSA-N
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Description

4-Piperidinylmethyl acetate hydrochloride is a piperidine derivative characterized by an acetoxymethyl group attached to the piperidine ring and a hydrochloride counterion. Piperidine derivatives are widely explored for their pharmacological properties, including modulation of DNA structures (e.g., G-quadruplex stabilization) and receptor targeting . The hydrochloride salt enhances aqueous solubility, a critical factor in drug formulation .

Properties

IUPAC Name

piperidin-4-ylmethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWKKUOFGNRRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Piperidinol Derivatives

  • The primary route involves reacting 4-piperidinol or a related piperidinyl alcohol with an acetate donor such as ethyl acetate or acetic anhydride in the presence of an acid catalyst.
  • The reaction proceeds via nucleophilic substitution where the hydroxyl group of the piperidinyl compound is converted to an acetate ester.
  • Typical solvents used include toluene or dichloromethane, and the reaction is carried out under reflux conditions to drive esterification to completion.
  • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to enhance the reaction rate.
  • This method is scalable and adaptable to continuous flow reactors for industrial production, allowing better control over reaction parameters and improved yields.

Synthesis via Piperidone Intermediates and Subsequent Functionalization

  • A more complex synthetic pathway involves the preparation of piperidone intermediates, which are then functionalized to introduce the acetate group.
  • For example, 1-benzyl-4-piperidone hydrochloride can be synthesized via Michael addition of benzylamine with methyl acrylate, followed by Dieckmann condensation and decarboxylation steps.
  • The piperidone intermediate is then converted to 4-piperidone hydrochloride by catalytic hydrogenation using palladium on carbon in hydrochloric acid.
  • Finally, the piperidone hydrochloride is reacted with triethylamine and di-tert-butyl dicarbonate to obtain protected piperidone derivatives, which can be further processed to yield acetate esters.
  • This multi-step method is characterized by high purity products (up to 99% GC purity), improved yields (up to 90-95%), and reduced energy consumption compared to traditional methods.
  • Reaction conditions are carefully controlled, e.g., Michael addition at room temperature for 10-16 hours, Dieckmann condensation at 100-125 °C for 2-3 hours, and hydrogenation at room temperature for 8-12 hours.

Industrial Production Considerations

  • Continuous flow reactors are increasingly used in industrial settings for the synthesis of piperidinyl acetate derivatives, providing advantages such as steady product output, better heat and mass transfer, and safer handling of reactive intermediates.
  • Purification steps often involve crystallization from ethanol-water mixtures at low temperatures (0-5 °C) to obtain high-purity hydrochloride salts.
  • Use of palladium carbon catalysts (10% loading) in hydrogenation steps ensures selective reduction and minimal impurities.
  • The choice of solvents and reaction parameters is optimized to minimize by-products and environmental impact, with energy consumption reduced by shortening reaction times and avoiding harsh reagents like hydrogen chloride gas.
  • Data Table: Summary of Key Reaction Steps and Conditions
Step Reaction Type Reactants/Intermediates Conditions Yield/Purity Notes
1 Michael Addition Benzylamine + Methyl acrylate MeOH, room temp, 10-16 h Intermediate 1 formed Methyl alcohol removed by distillation at 40-60 °C
2 Dieckmann Condensation Intermediate 1 + Sodium metal (99.5%) Toluene, 100-125 °C, 2-3 h Intermediate 2 formed Purification follows reaction
3 Decarboxylation Intermediate 2 + Concentrated HCl (5-7 mol/L) 80-100 °C, 4-8 h Crude 1-benzyl-4-piperidone hydrochloride Avoids use of HCl gas
4 Crystallization Crude product + Ethanol-water solution 0-5 °C Purified 1-benzyl-4-piperidone hydrochloride Enhances purity (>98%)
5 Catalytic Hydrogenation Purified intermediate + Pd/C catalyst + HCl (1-2 mol/L) Room temp, 8-12 h 4-piperidone hydrochloride 10% Pd/C catalyst used
6 Protection Reaction 4-piperidone hydrochloride + Triethylamine + Di-tert-butyl dicarbonate Room temp, 4-5 h Protected piperidone derivative Precursor to acetate ester
7 Recrystallization Reaction product + Ethyl acetate + Sherwood oil 0-5 °C Final product purified Ensures high purity and yield
  • The described synthetic method significantly improves yield and purity compared to traditional methods that use sodium alkoxide and hydrogen chloride gas, which are prone to generating salts and impurities.
  • The use of methyl acrylate as a raw material reduces costs and improves reaction safety.
  • The stepwise purification and crystallization strategy minimizes impurities at each stage, ensuring pharmaceutical-grade quality.
  • Energy consumption is lowered by shortening reaction times and conducting reactions at moderate temperatures.
  • The final product's identity and purity are confirmed by HNMR spectroscopy and melting point analysis, consistent with literature values for 4-piperidinylmethyl acetate hydrochloride derivatives.
  • Industrial scalability is feasible with continuous flow reactors and optimized catalyst usage, reducing environmental impact and production costs.

The preparation of this compound involves sophisticated multi-step synthesis, starting from piperidine derivatives and proceeding through esterification and salt formation. Advances in synthetic methods, including the use of methyl acrylate, sodium metal-mediated condensation, catalytic hydrogenation, and controlled crystallization, have enhanced the yield, purity, and cost-effectiveness of the process. These improvements make the compound accessible for pharmaceutical and chemical applications with high quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinylmethyl acetate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinylmethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

Pharmacological Properties

4-Piperidinylmethyl acetate hydrochloride exhibits a variety of pharmacological properties. It has been studied for its potential in treating various neurological and psychological disorders due to its interaction with serotonergic receptors.

Serotonergic Activity

Research indicates that derivatives of this compound can act as agonists, partial agonists, or antagonists at the 5-HT1A serotonin receptors. This activity is particularly relevant for conditions such as:

  • Depression
  • Anxiety Disorders
  • Sleep Disorders
  • Migraine and Hypertension

In vitro studies have demonstrated high affinity and selectivity for these receptors, suggesting potential therapeutic uses in managing serotonergic dysfunctions .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including the formation of amides and catalytic hydrogenation processes. Such synthetic pathways allow for the exploration of various derivatives that may enhance efficacy or reduce side effects in therapeutic applications .

Treatment of Depression and Anxiety

A clinical study involving male Sprague-Dawley rats demonstrated that the administration of this compound significantly reduced PGO spikes, which are indicative of serotonergic activity. The effective dose (ED50) ranged from 0.001 to 3 mg/kg, highlighting its potential as a treatment for depressive states and anxiety .

Alzheimer's Disease Research

The compound's derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease pathology. Studies suggest that piperidine-containing compounds improve brain exposure and can be designed to target multiple pathways involved in neurodegeneration .

Comparative Analysis of Piperidine Derivatives

The following table summarizes various piperidine derivatives, including their applications and pharmacological activities:

Compound NameApplicationsKey Activities
4-Piperidinylmethyl acetate HClDepression, AnxietySerotonergic receptor modulation
Roxatidine Acetate HydrochlorideGastric Ulcers, Allergic ReactionsH2-receptor antagonism, anti-inflammatory effects
Methyl (4-piperidyl)acetate HClPharmaceutical ResearchStability and solubility in formulations

Mechanism of Action

The mechanism of action of 4-Piperidinylmethyl acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Piperidinylmethyl acetate hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Properties
This compound C₉H₁₆ClNO₃* ~209.67 Acetoxymethyl, hydrochloride Suspected intermediate; potential solubility advantages due to ester group
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride C₁₀H₂₀ClNO₂ 221.72 Ethyl ester, 3-methylpiperidine Used in synthetic chemistry; ethyl group may enhance lipophilicity
N-(4-Piperidinylmethyl)amine derivatives Variable Variable Amine, piperidine Dual G-quadruplex binders (c-myc/c-Kit); stabilize oncogene promoters
Meperidine hydrochloride C₁₅H₂₁NO₂·HCl 283.79 Phenyl ester, methylpiperidine Opioid analgesic; demonstrates role of ester groups in receptor binding
4-(4-Cyanobenzyl)piperidine hydrochloride C₁₃H₁₇ClN₂ 236.74 Cyanobenzyl, hydrochloride Likely intermediate; cyano group may enhance target affinity

*Estimated based on structural analogs.

Physicochemical Properties

  • Solubility : The hydrochloride salt in all compounds improves water solubility, critical for bioavailability. The acetate group in 4-Piperidinylmethyl acetate may offer intermediate lipophilicity compared to ethyl esters (more lipophilic) or amine derivatives (more polar) .
  • Stability : Ester groups (e.g., acetate, ethyl) are prone to hydrolysis, whereas amine derivatives () may exhibit greater metabolic stability.

Research Findings and Key Insights

  • Structure-Activity Relationships (SAR): Ester vs. Amine: Amine derivatives () exhibit stronger DNA interactions due to hydrogen bonding, while esters (e.g., acetate, ethyl) may prioritize solubility and transport .
  • Synthetic Utility :

    • Compounds like methyl 4-(4-Piperidinylmethyl)benzoate hydrochloride () highlight the role of piperidine derivatives as intermediates in complex syntheses.

Biological Activity

4-Piperidinylmethyl acetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C₉H₁₄ClN₁O₂
  • Molecular Weight: 201.67 g/mol
  • IUPAC Name: 4-(Piperidin-1-yl)methyl acetate hydrochloride

The compound features a piperidine ring, which is known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.

The biological activity of this compound can be primarily attributed to its interaction with specific biological pathways:

  • Inhibition of Pro-inflammatory Cytokines:
    • It has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK, which plays a crucial role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1 .
  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections .
  • Neuroprotective Effects:
    • Research indicates that compounds with a similar piperidine structure may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from notable research:

StudyFocusFindings
Study 1 Inhibition of TNF-α ProductionDemonstrated that this compound significantly reduced TNF-α levels in vitro, indicating potential for treating inflammatory diseases .
Study 2 Antimicrobial EfficacyShowed effectiveness against Gram-positive bacteria, suggesting its utility as an antimicrobial agent .
Study 3 Neuroprotective PotentialInvestigated the compound's effects on neuronal cells under oxidative stress conditions, finding a protective effect against cell death .

Discussion

The biological activity of this compound suggests a multifaceted role in therapeutic applications, particularly in inflammation and infection management. Its ability to inhibit key inflammatory mediators positions it as a candidate for further drug development aimed at conditions characterized by excessive inflammation.

Moreover, the antimicrobial properties highlight its potential application in treating bacterial infections, which is increasingly important given the rise of antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Piperidinylmethyl acetate hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer: Synthesis typically involves acetylation of 4-piperidinemethanol using acetyl chloride or acetic anhydride under acidic conditions. Key optimization parameters include stoichiometric control (1:1.2 molar ratio of alcohol to acetylating agent), temperature modulation (0–5°C to manage exothermic reactions), and inert atmosphere (N₂) to prevent oxidation. Purification via recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>98%). Yield improvements (85–92%) are achievable by quenching unreacted reagents with ice-cold NaHCO₃ .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer: Use ¹H NMR (δ 3.5–4.0 ppm for piperidine N–CH₂–O; δ 2.0–2.1 ppm for acetate methyl) and ¹³C NMR (δ 170–175 ppm for ester carbonyl). IR spectroscopy identifies the ester C=O stretch (~1740 cm⁻¹). Mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ (calculated for C₈H₁₅NO₂·HCl: 194.09). For crystalline structure validation, X-ray diffraction resolves the hydrochloride salt’s hydrogen-bonding network .

Q. What are the critical stability considerations for storing this compound, and how should decomposition products be monitored?

  • Methodological Answer: Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation. Monitor stability via HPLC-UV (210 nm, C18 column, 0.1% TFA in H₂O/MeCN gradient). Decomposition products (e.g., free piperidine or acetic acid) are quantified using LC-MS (ESI+ mode). Thermogravimetric analysis (TGA) assesses moisture uptake, while Karl Fischer titration measures residual water content (<0.5% w/w recommended) .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

  • Methodological Answer: The protonated piperidine nitrogen enhances aqueous solubility (tested in PBS pH 7.4 and simulated gastric fluid pH 1.2). Measure equilibrium solubility via shake-flask method with UV quantification (λmax ~260 nm). Bioavailability is assessed through logP measurements (octanol/water partition coefficient) and Caco-2 cell monolayer assays for intestinal permeability. Comparative studies with freebase forms reveal 3–5× higher solubility for the hydrochloride salt .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer: Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay pH, or salt purity). Use orthogonal validation methods :

  • For acetylcholinesterase inhibition: Compare Ellman’s assay (spectrophotometric) with SPR-based binding kinetics .
  • For cytotoxicity: Validate IC₅₀ values using MTT and ATP-based luminescence assays .
  • Control stereochemical purity via chiral HPLC to rule out enantiomer-specific effects .

Q. How can computational modeling predict the interaction between this compound and acetylcholinesterase, and what validation methods are required?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) using the acetylcholinesterase crystal structure (PDB: 4EY7). Key parameters:

  • Grid box centered on the catalytic triad (Ser203, His447, Glu334).
  • Score binding poses using MM-GBSA (ΔG < –8 kcal/mol indicates strong binding).
  • Validate predictions via enzyme inhibition assays (IC₅₀ < 10 µM confirms activity) and isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Use a forced degradation study :

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl (pH 1) or NaOH (pH 13) at 40°C for 24 hours.
  • Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6 hours.
  • Thermal degradation : Heat at 80°C for 48 hours.
    Analyze degradation products via UPLC-QTOF-MS and quantify stability using kinetic modeling (Arrhenius equation for shelf-life prediction) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

  • Methodological Answer: Replicate procedures with strict control of:

  • Reagent purity (≥99% acetyl chloride, anhydrous solvents).
  • Reaction time (monitor via TLC; 6–8 hours optimal).
  • Workup protocols (e.g., neutralization of residual acid with NaHCO₃).
    Statistically compare yields using ANOVA to identify significant variables (e.g., solvent polarity, catalyst loading). Publish raw HPLC traces and NMR spectra to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Piperidinylmethyl acetate hydrochloride
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4-Piperidinylmethyl acetate hydrochloride

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